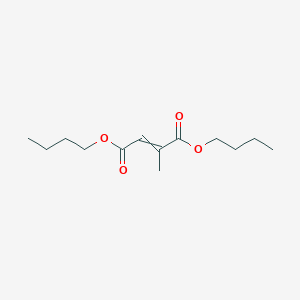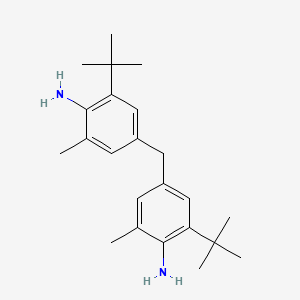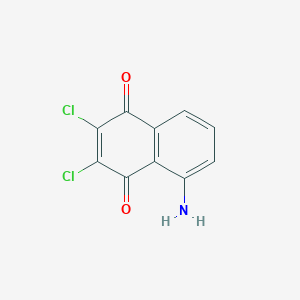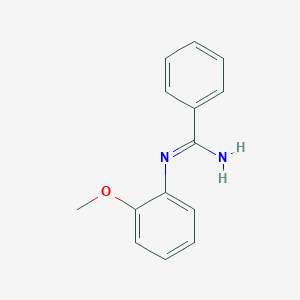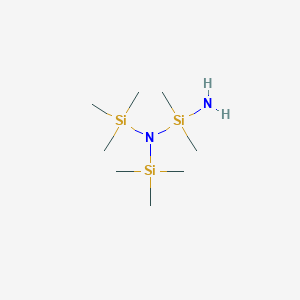
1,1-Dimethyl-N,N-bis(trimethylsilyl)silanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethyl-N,N-bis(trimethylsilyl)silanediamine is a chemical compound with the molecular formula C8H26N2Si3 It is known for its unique structure, which includes two trimethylsilyl groups attached to a silanediamine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Dimethyl-N,N-bis(trimethylsilyl)silanediamine can be synthesized through several methods. One common approach involves the reaction of dimethylamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are crucial for the efficient synthesis of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dimethyl-N,N-bis(trimethylsilyl)silanediamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxanes, while reduction can produce silanes.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethyl-N,N-bis(trimethylsilyl)silanediamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: This compound can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of advanced materials, such as silicone polymers and resins.
Wirkmechanismus
The mechanism by which 1,1-Dimethyl-N,N-bis(trimethylsilyl)silanediamine exerts its effects involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can lead to the formation of stable silicon-containing compounds, which are of interest in both research and industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1-Dimethyl-N,N-bis(trimethylsilyl)methanamine
- 1,1-Dimethyl-N,N-bis(trimethylsilyl)ethanamine
- 1,1-Dimethyl-N,N-bis(trimethylsilyl)propanamine
Uniqueness
1,1-Dimethyl-N,N-bis(trimethylsilyl)silanediamine is unique due to its specific structure, which includes a silanediamine core. This structure imparts distinct reactivity and properties, making it valuable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
17883-19-1 |
|---|---|
Molekularformel |
C8H26N2Si3 |
Molekulargewicht |
234.56 g/mol |
IUPAC-Name |
[[[amino(dimethyl)silyl]-trimethylsilylamino]-dimethylsilyl]methane |
InChI |
InChI=1S/C8H26N2Si3/c1-11(2,3)10(12(4,5)6)13(7,8)9/h9H2,1-8H3 |
InChI-Schlüssel |
WQQNRCGNWRVYBY-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)N([Si](C)(C)C)[Si](C)(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2,4,6-Triiodo-3-(3-oxomorpholin-4-yl)phenyl]propanoic acid](/img/structure/B14710568.png)
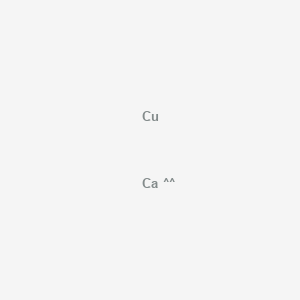
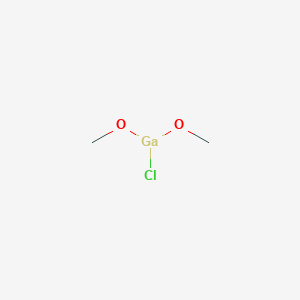
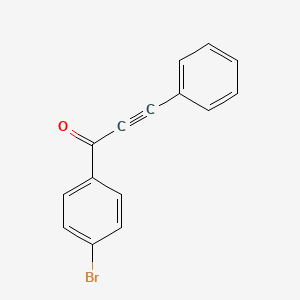
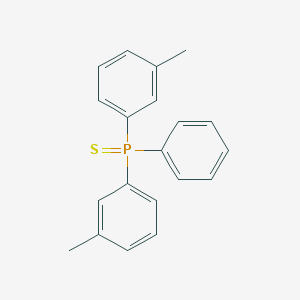
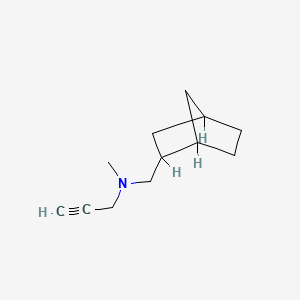
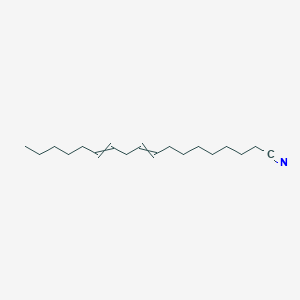
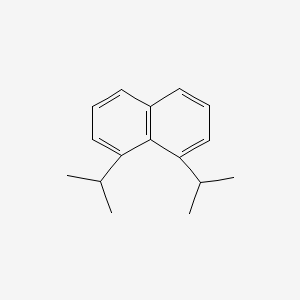
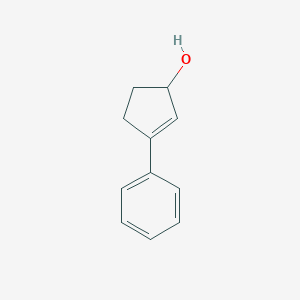
![2-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-2-methyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14710616.png)
